molecular formula C21H21IN2OSe B12706364 3-Ethyl-2-(3-(3-ethyl-3H-benzoselenazol-2-ylidene)prop-1-enyl)benzoxazolium iodide CAS No. 32835-25-9

3-Ethyl-2-(3-(3-ethyl-3H-benzoselenazol-2-ylidene)prop-1-enyl)benzoxazolium iodide

Cat. No.: B12706364
CAS No.: 32835-25-9
M. Wt: 523.3 g/mol
InChI Key: XKZCMTRWRGTBAH-UHFFFAOYSA-M
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Description

3-Ethyl-2-(3-(3-ethyl-3H-benzoselenazol-2-ylidene)prop-1-enyl)benzoxazolium iodide is an organic selenium compound. It is known for its unique structure, which includes both benzoselenazole and benzoxazolium moieties. This compound is typically used in organic synthesis and catalysis due to its reactivity and stability .

Preparation Methods

The synthesis of 3-Ethyl-2-(3-(3-ethyl-3H-benzoselenazol-2-ylidene)prop-1-enyl)benzoxazolium iodide involves the reaction of selenium ether with iodine ethylene. The reaction conditions typically include the use of organic solvents such as diethyl ether or chloroform, and the reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve scaling up this reaction with appropriate safety and environmental controls.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

3-Ethyl-2-(3-(3-ethyl-3H-benzoselenazol-2-ylidene)prop-1-enyl)benzoxazolium iodide has several scientific research applications:

    Chemistry: Used as a catalyst in organic synthesis, particularly in reactions involving selenium.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the production of various organic compounds and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets through its selenium and benzoxazolium moieties. It can act as a catalyst by facilitating electron transfer reactions, and its unique structure allows it to interact with various biological molecules, potentially affecting cellular pathways and processes .

Comparison with Similar Compounds

Similar compounds include other benzoselenazole and benzoxazolium derivatives. Compared to these compounds, 3-Ethyl-2-(3-(3-ethyl-3H-benzoselenazol-2-ylidene)prop-1-enyl)benzoxazolium iodide is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. Some similar compounds are:

Properties

CAS No.

32835-25-9

Molecular Formula

C21H21IN2OSe

Molecular Weight

523.3 g/mol

IUPAC Name

(2Z)-3-ethyl-2-[(E)-3-(3-ethyl-1,3-benzoselenazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide

InChI

InChI=1S/C21H21N2OSe.HI/c1-3-22-16-10-5-7-12-18(16)24-20(22)14-9-15-21-23(4-2)17-11-6-8-13-19(17)25-21;/h5-15H,3-4H2,1-2H3;1H/q+1;/p-1

InChI Key

XKZCMTRWRGTBAH-UHFFFAOYSA-M

Isomeric SMILES

CCN\1C2=CC=CC=C2O/C1=C\C=C\C3=[N+](C4=CC=CC=C4[Se]3)CC.[I-]

Canonical SMILES

CCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4[Se]3)CC.[I-]

Origin of Product

United States

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